Solubility Profile of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in Organic Solvents: A Methodological Framework
Solubility Profile of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in Organic Solvents: A Methodological Framework
An In-Depth Technical Guide
Abstract The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical research, directly influencing formulation strategies, bioavailability, and the reliability of in-vitro screening results.[1] This guide presents a comprehensive methodological framework for characterizing the solubility of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, a substituted pyrazole derivative, across a panel of common organic solvents. While specific experimental data for this compound is not publicly available, this document provides the theoretical foundation and detailed, field-proven protocols necessary for researchers to generate a robust and reliable solubility profile. We will detail the industry-standard equilibrium shake-flask method, subsequent analytical quantification via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, and the principles of Good Laboratory Practice (GLP) that ensure data integrity.[2][3][4]
Introduction: The Significance of Solubility Profiling
Pyrazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The specific compound, 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, combines several key structural features: a pyrazole core, an amine functional group, and an ethoxypropyl side chain. These features collectively dictate its physicochemical properties, most notably its solubility.
Poor aqueous solubility is a major hurdle in drug discovery, but a compound's behavior in organic solvents is equally critical.[1] Organic solvents are essential for synthesis, purification, and the preparation of stock solutions for biological assays. An incomplete understanding of a compound's solubility can lead to inaccurate assay results, precipitation issues, and significant delays in the development pipeline. This guide therefore serves as a self-validating system for researchers to meticulously determine the solubility of this pyrazole derivative.
Table 1: Physicochemical Properties of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine
| Property | Value | Source |
| CAS Number | 1478965-19-3 | ChemScene[7] |
| Molecular Formula | C₁₀H₁₉N₃O | ChemScene[7] |
| Molecular Weight | 197.28 g/mol | ChemScene[7] |
| IUPAC Name | 1-(3-ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine | Fluorochem[8] |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the guiding tenet of solubility.[9][10] This means that solutes dissolve best in solvents with similar intermolecular forces.[10] An analysis of the target molecule's structure allows for informed predictions.
-
Hydrogen Bonding: The primary amine (-NH₂) group and the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the amine hydrogens are hydrogen bond donors. This suggests potential solubility in polar protic solvents (e.g., ethanol, methanol) that can participate in hydrogen bonding.[11]
-
Polarity: The ether linkage (-O-) and the overall asymmetry of the molecule contribute to its polarity, favoring dissolution in polar solvents.[12]
-
Nonpolar Character: The propyl chain and methyl groups introduce nonpolar, hydrocarbon character. This suggests that the molecule will also have some affinity for less polar or nonpolar solvents (e.g., dichloromethane, hexane).[9][11]
Therefore, we can hypothesize that 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine will exhibit a graduated solubility profile, being most soluble in polar protic solvents, moderately soluble in polar aprotic solvents (like acetone), and least soluble in nonpolar solvents. Experimental verification is essential to confirm this hypothesis.
Experimental Design & Workflow
A robust solubility study requires careful planning, from solvent selection to adherence to established laboratory practices.
Solvent Selection
To generate a comprehensive profile, a diverse panel of solvents should be selected, representing different polarity classes.
-
Polar Protic: Ethanol, Methanol
-
Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone
-
Weakly Polar: Dichloromethane (DCM)
-
Nonpolar: Hexane, Toluene
Adherence to Good Laboratory Practices (GLP)
GLP ensures that experimental data is reliable, reproducible, and of high quality.[4] Key practices for this study include:
-
Using high-purity, HPLC-grade solvents.[13]
-
Calibrating all analytical balances and pipettes.
-
Maintaining a consistent temperature, as solubility is temperature-dependent.[14]
-
Meticulous documentation of all steps, reagents, and observations.[13]
Caption: High-level logical workflow for solubility profile determination.
Experimental Protocol: Thermodynamic Solubility Determination
The saturation shake-flask method is considered the gold standard for determining thermodynamic solubility because it measures the concentration of a saturated solution at equilibrium.[2][3]
Detailed Shake-Flask Protocol
This protocol should be performed in triplicate for each selected solvent to ensure statistical validity.[2]
-
Preparation: Weigh an excess amount of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine into a series of clear glass vials (e.g., 10-20 mg into 4 mL vials). The key is to ensure undissolved solid remains at the end of the experiment.[3]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended.[1][14]
-
Equilibrium Verification: After the initial equilibration period, visually inspect the vials to confirm the presence of undissolved solid material. The solution should appear as a suspension or slurry.
-
Phase Separation: To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filter the suspension through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating solid particles.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial for analysis.
-
Dilution: Immediately perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the quantifiable range of the analytical method.
Caption: Step-by-step workflow for the Shake-Flask Method.
Analytical Quantification Methods
The choice of analytical technique depends on the compound's properties, required sensitivity, and available equipment.[15]
Protocol 4.2.1: UV-Vis Spectroscopy This method is rapid but requires the compound to have a chromophore and is susceptible to interference from impurities.[15]
-
Wavelength Scan: Determine the wavelength of maximum absorbance (λ_max) for the compound in each solvent.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the solvent.
-
Measurement: Measure the absorbance of each standard at λ_max to generate a calibration curve (Absorbance vs. Concentration).
-
Sample Analysis: Measure the absorbance of the diluted supernatant samples and use the calibration curve to determine their concentration.
-
Calculation: Multiply the measured concentration by the dilution factor to find the solubility.
Protocol 4.2.2: High-Performance Liquid Chromatography (HPLC) HPLC is more sensitive and specific than UV-Vis, as it separates the analyte from potential impurities before quantification.[15][16]
-
Method Development: Develop an HPLC method (selecting a suitable column, mobile phase, and flow rate) that provides a sharp, well-resolved peak for the target compound.
-
Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Inject the diluted supernatant samples into the HPLC system.
-
Quantification: Integrate the peak area corresponding to the compound and use the calibration curve to determine its concentration.
-
Calculation: Multiply the determined concentration by the dilution factor to calculate the final solubility value.
Data Presentation and Interpretation
The experimentally determined solubility values should be tabulated for clear comparison. The data allows for classification of the compound's solubility, which is crucial for subsequent experimental design.
Table 2: Hypothetical Solubility Profile of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Ethanol | High | [Insert Data Here] |
| Methanol | High | [Insert Data Here] | |
| Polar Aprotic | DMSO | High | [Insert Data Here] |
| Acetonitrile | Moderate | [Insert Data Here] | |
| Acetone | Moderate | [Insert Data Here] | |
| Weakly Polar | Dichloromethane | Low | [Insert Data Here] |
| Nonpolar | Toluene | Very Low | [Insert Data Here] |
| Hexane | Insoluble | [Insert Data Here] |
Interpretation: A high solubility in DMSO is expected and is useful for preparing high-concentration stock solutions for biological screening. Solubility in ethanol may be relevant for certain formulations. Low solubility in nonpolar solvents like hexane could be exploited for purification techniques such as precipitation or recrystallization.[17]
Conclusion
This technical guide provides a rigorous and scientifically grounded framework for determining the solubility profile of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in a range of organic solvents. By combining the foundational principles of solubility with the detailed, step-by-step protocols for the shake-flask method and subsequent analytical quantification, researchers are equipped to generate high-quality, reliable data. This information is invaluable for advancing the study of this compound, whether for applications in medicinal chemistry, materials science, or other areas of chemical research, ensuring that subsequent experiments are built on a solid physicochemical foundation.
References
- AP Chemistry. (n.d.). 3.10 Solubility.
- World Health Organization (WHO). (2019). Annex 4. WHO Technical Report Series, No. 1019.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Lab + Life Scientist. (2021, April 1). Solubility factors when choosing a solvent.
- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive.
- Al-Mustansiriya University. (2025, October 22). Solubility.
- Solubility of Things. (n.d.). Pyrazole.
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3165-3172.
- University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.
- Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
- U.S. EPA. (2016, December 11). Good Laboratory Practices Advisories.
- Sharma, V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137.
- Tentamus Group. (n.d.). GLP studies for method development.
- Fluorochem. (n.d.). 1-(3-Ethoxypropyl)-1h-pyrazol-4-amine.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Sharma, S., et al. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Phenomenex. (2022, October 17). The Most Common Good Laboratory Practices in HPLC.
- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1H-pyrazol-4-amine.
- ChemScene. (n.d.). 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. who.int [who.int]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. GLP studies for method development - Tentamus Group [tentamus.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. Solubility factors when choosing a solvent [labonline.com.au]
- 11. caymanchem.com [caymanchem.com]
- 12. reddit.com [reddit.com]
- 13. Good Laboratory Practices in HPLC [phenomenex.com]
- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
